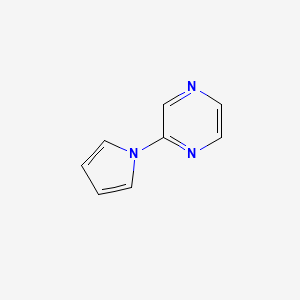
2-(1H-pyrrol-1-yl)pyrazine
Descripción general
Descripción
“2-(1H-pyrrol-1-yl)pyrazine” is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It has a molecular weight of 145.16 .
Synthesis Analysis
Pyrrolopyrazine derivatives can be synthesized through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A Rhodium (III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes has been reported .Molecular Structure Analysis
The InChI code for “2-(1H-pyrrol-1-yl)pyrazine” is1S/C8H7N3/c1-2-6-11(5-1)8-7-9-3-4-10-8/h1-7H and the InChI key is WWQUVXJLPCHNMM-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“2-(1H-pyrrol-1-yl)pyrazine” is a solid compound . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Biological Activities
Pyrrolopyrazine, a biologically active scaffold that includes a pyrrole and a pyrazine ring, has exhibited various biological activities . These activities include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Drug Discovery Research
The structure of pyrrolopyrazine, including 2-(1H-pyrrol-1-yl)pyrazine, is an attractive scaffold for drug discovery research . This is due to its wide range of biological activities and its presence in various natural sources .
Synthetic Approaches
Various synthetic routes for pyrrolopyrazine derivatives have been explored, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . These synthetic methods can be used to create new compounds with potential applications in medicinal chemistry .
Antibacterial, Antifungal, and Antiviral Activities
According to the findings, pyrrolo [1,2- a] pyrazine derivatives, which include 2-(1H-pyrrol-1-yl)pyrazine, exhibited more antibacterial, antifungal, and antiviral activities .
Kinase Inhibition
5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition . Kinase inhibitors are important in the treatment of cancer and other diseases.
Antifungal Effect on Candida Species
Pyrrole-based compounds, including 2-(1H-pyrrol-1-yl)pyrazine, have been assessed for their in vitro antifungal effect on six strains of Candida species .
Synthesis of Novel Compounds
As part of a drug discovery program, 4-pyrazin-2-yl-1H-pyrrole-2-carboxamides, which include 2-(1H-pyrrol-1-yl)pyrazine, were accessed along with a number of bicyclic analogues . This indicates the potential of 2-(1H-pyrrol-1-yl)pyrazine in the synthesis of novel compounds.
Safety and Hazards
The compound is classified under GHS07 for safety. The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, harmful in contact with skin, and harmful if inhaled . Precautionary statements include P260, P270, P280, P402 + P404, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a dry place and in a closed container .
Mecanismo De Acción
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
Pyrrolopyrazine derivatives have shown to impact various biological activities, suggesting that multiple pathways could be involved .
Result of Action
Compounds with a similar pyrrolopyrazine scaffold have shown various biological activities, indicating potential cellular and molecular impacts .
Propiedades
IUPAC Name |
2-pyrrol-1-ylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-6-11(5-1)8-7-9-3-4-10-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQUVXJLPCHNMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701311104 | |
| Record name | 2-(1H-Pyrrol-1-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701311104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrrol-1-yl)pyrazine | |
CAS RN |
50966-75-1 | |
| Record name | 2-(1H-Pyrrol-1-yl)pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50966-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Pyrrol-1-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701311104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


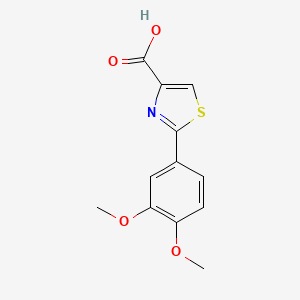
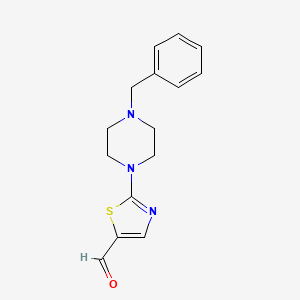
![4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid](/img/structure/B1270132.png)
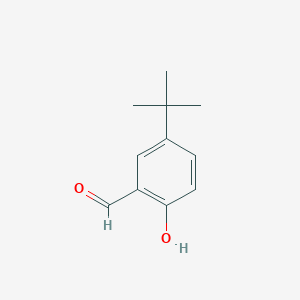
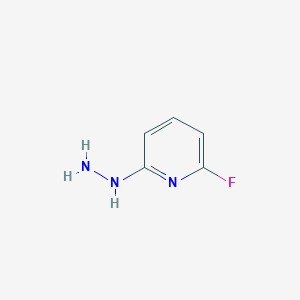
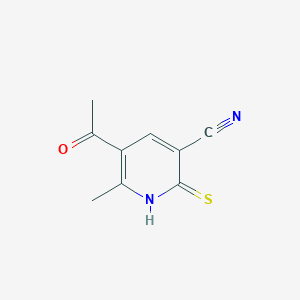
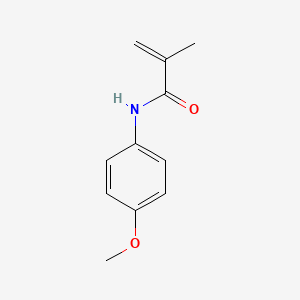

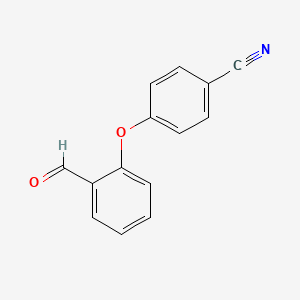


![5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid](/img/structure/B1270165.png)
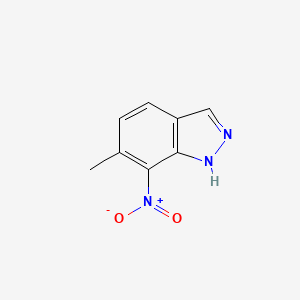
![1-(7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B1270196.png)